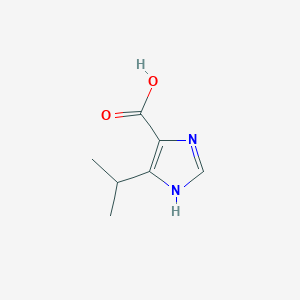
(4-((4-CHLOROBENZOYL)AMINO)PHENYL)ACETIC ACID
Übersicht
Beschreibung
(4-((4-CHLOROBENZOYL)AMINO)PHENYL)ACETIC ACID is a chemical compound with the molecular formula C15H12ClNO3 and a molecular weight of 289.721 g/mol It is known for its unique structure, which includes a chlorobenzoyl group attached to an amino phenyl acetic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-((4-CHLOROBENZOYL)AMINO)PHENYL)ACETIC ACID typically involves the reaction of 4-chlorobenzoyl chloride with 4-aminophenylacetic acid. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. The use of continuous flow reactors and automated systems could further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(4-((4-CHLOROBENZOYL)AMINO)PHENYL)ACETIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chlorobenzoyl group to a benzyl group or other reduced forms.
Substitution: The chlorine atom in the chlorobenzoyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce benzyl derivatives. Substitution reactions can result in various substituted phenyl acetic acids .
Wissenschaftliche Forschungsanwendungen
(4-((4-CHLOROBENZOYL)AMINO)PHENYL)ACETIC ACID has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (4-((4-CHLOROBENZOYL)AMINO)PHENYL)ACETIC ACID involves its interaction with specific molecular targets. The chlorobenzoyl group can interact with enzymes or receptors, potentially inhibiting their activity. The phenyl acetic acid moiety may also play a role in binding to proteins or other biomolecules, affecting their function. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4-((3-CHLOROBENZOYL)AMINO)PHENYL)ACETIC ACID: Similar structure but with the chlorine atom in a different position on the benzoyl group.
(4-((4-BROMOBENZOYL)AMINO)PHENYL)ACETIC ACID: Similar structure with a bromine atom instead of chlorine.
Uniqueness
(4-((4-CHLOROBENZOYL)AMINO)PHENYL)ACETIC ACID is unique due to its specific substitution pattern and the presence of both chlorobenzoyl and phenyl acetic acid groups. This combination imparts distinct chemical and biological properties, making it valuable for various research applications .
Eigenschaften
Molekularformel |
C15H12ClNO3 |
|---|---|
Molekulargewicht |
289.71 g/mol |
IUPAC-Name |
2-[4-[(4-chlorobenzoyl)amino]phenyl]acetic acid |
InChI |
InChI=1S/C15H12ClNO3/c16-12-5-3-11(4-6-12)15(20)17-13-7-1-10(2-8-13)9-14(18)19/h1-8H,9H2,(H,17,20)(H,18,19) |
InChI-Schlüssel |
ZLPWKSALYBXJOV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CC(=O)O)NC(=O)C2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(3-bromo-1H-pyrrolo[2,3-b]pyridin-5-yl)isoindoline-1,3-dione](/img/structure/B8789418.png)

![2-[(4-Chlorophenyl)methyl]azepane](/img/structure/B8789435.png)

![5-Fluoro-2-(methylthio)benzo[d]thiazole](/img/structure/B8789452.png)









